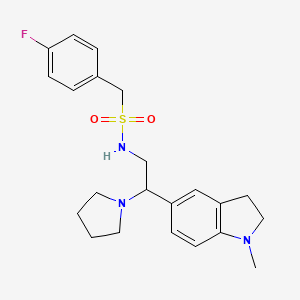

1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of fluorophenyl, indolinyl, pyrrolidinyl, and methanesulfonamide groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indolinyl Intermediate: Starting with 1-methylindole, the compound undergoes alkylation to introduce the ethyl group.

Introduction of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine under basic conditions to form the pyrrolidinyl derivative.

Coupling with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Sulfonamide Formation: Finally, the methanesulfonamide group is attached using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The indolinyl group can be oxidized to form corresponding oxindole derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or chloromethane under acidic conditions.

Major Products:

Oxidation: Oxindole derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. These may include:

Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.

Enzyme Inhibition: It could inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound might influence intracellular signaling pathways, leading to changes in cellular function.

Comparación Con Compuestos Similares

- 1-(4-chlorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide

- 1-(4-bromophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide

Comparison:

- Structural Differences: The primary difference lies in the halogen substituent on the phenyl ring (fluorine vs. chlorine or bromine).

- Reactivity: Fluorine, being more electronegative, may influence the electronic properties of the compound differently compared to chlorine or bromine.

- Biological Activity: The fluorinated compound might exhibit different pharmacokinetics and pharmacodynamics due to the unique properties of the fluorine atom.

This detailed overview provides a comprehensive understanding of 1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

1-(4-fluorophenyl)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)methanesulfonamide, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is defined by the presence of a fluorophenyl group and an indolin derivative, which contribute to its pharmacological profile. The molecular formula is C_{20}H_{24}F_N_3O_2S, with a molecular weight of approximately 389.48 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Initial studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.

- Receptor Binding : The compound exhibits affinity for various receptors, which may mediate its effects on neurotransmission and inflammation.

- Modulation of Ion Channels : It is proposed that the compound may influence ion channel activity, impacting cellular excitability and neurotransmitter release.

Biological Activity Data

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of the compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL, indicating moderate antibacterial activity.

Case Study 3: Neuroprotective Effects

Research focused on the neuroprotective capabilities of this compound in a rat model of Parkinson's disease showed that treatment with the compound significantly decreased markers of oxidative stress and inflammation in brain tissues.

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a lead compound for drug development. Its ability to inhibit tumor growth and exhibit antimicrobial properties makes it a candidate for further research in oncology and infectious diseases.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O2S/c1-25-13-10-19-14-18(6-9-21(19)25)22(26-11-2-3-12-26)15-24-29(27,28)16-17-4-7-20(23)8-5-17/h4-9,14,22,24H,2-3,10-13,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIHSFYSJVUQTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)CC3=CC=C(C=C3)F)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.